2-(Trifluoromethyl)-1,3-thiazole-4-sulfinic acid
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The primary name designation reflects the thiazole ring as the parent structure, with the trifluoromethyl group at position 2 and the sulfinic acid functionality at position 4 of the five-membered heterocycle. The compound bears the Chemical Abstracts Service registry number 2155852-55-2, providing unique identification within chemical databases.
The molecular formula C₄H₂F₃NO₂S₂ indicates the presence of four carbon atoms, two hydrogen atoms, three fluorine atoms, one nitrogen atom, two oxygen atoms, and two sulfur atoms, yielding a molecular weight of 217.19 grams per mole. The International Chemical Identifier string 1S/C4H2F3NO2S2/c5-4(6,7)3-8-2(1-11-3)12(9)10/h1H,(H,9,10) provides a standardized representation of the molecular connectivity, while the corresponding International Chemical Identifier Key VOUDIVZNTSVUIH-UHFFFAOYSA-N serves as a shortened hash for database searches.
Additional systematic identifiers include the Molecular Design Limited number MFCD31615505, which facilitates tracking in synthetic chemistry databases. The compound classification falls under heterocyclic organosulfur compounds, specifically within the thiazole derivatives family, and represents a member of the sulfinic acid functional group class. This dual classification reflects both the heterocyclic nature of the thiazole ring system and the presence of the sulfur-containing acidic functionality that defines its chemical behavior.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits distinctive structural features arising from the combination of planar thiazole heterocycle and pyramidal sulfinic acid center. The thiazole ring maintains planarity characteristic of aromatic five-membered heterocycles, with the sulfur and nitrogen atoms occupying positions 1 and 3 respectively within the ring framework. The trifluoromethyl substituent at position 2 introduces significant steric bulk and electronic perturbation to the ring system.
The sulfinic acid functional group at position 4 displays pyramidal geometry around the sulfur center, consistent with the general structural principles governing sulfinic acids. This pyramidal arrangement results from the presence of a lone pair of electrons on the sulfur atom, creating a tetrahedral electron geometry with trigonal pyramidal molecular geometry. The sulfur-oxygen bonds in the sulfinic acid group exhibit partial double bond character due to sulfur-oxygen pi-bonding interactions, contributing to the overall stability of the functional group.
Conformational analysis reveals that the molecule possesses inherent chirality at the pyramidal sulfur center of the sulfinic acid group, as established for sulfinic acid compounds in general. This chirality arises from the asymmetric arrangement of substituents around the sulfur atom, although the compound typically exists as a racemic mixture under normal conditions. The trifluoromethyl group adopts a staggered conformation relative to the thiazole ring to minimize steric interactions, while the sulfinic acid hydroxyl group can rotate around the sulfur-oxygen single bond.
The overall molecular shape displays a relatively rigid framework due to the aromatic nature of the thiazole ring, with conformational flexibility primarily confined to the orientation of the trifluoromethyl group and the sulfinic acid hydroxyl moiety. Bond angles within the thiazole ring conform to typical values for five-membered aromatic heterocycles, with C-S-C and C-N-C angles approximating 90 degrees and 108 degrees respectively.
Electronic Structure and Resonance Stabilization Effects
The electronic structure of this compound reflects complex interactions between the electron-withdrawing trifluoromethyl group, the aromatic thiazole system, and the polar sulfinic acid functionality. The trifluoromethyl substituent exerts strong electron-withdrawing effects through both inductive and field mechanisms, significantly altering the electron density distribution throughout the molecule. The three fluorine atoms create a substantial dipole moment that depletes electron density from the thiazole ring, particularly affecting the carbon atom at position 2.
The thiazole ring system exhibits aromatic character with delocalized pi-electron density distributed across the five-membered heterocycle. The nitrogen and sulfur heteroatoms contribute lone pair electrons to the aromatic system while simultaneously withdrawing electron density through their electronegativity. This dual effect creates regions of varying electron density within the ring, with the carbon atoms adjacent to heteroatoms experiencing reduced electron density compared to other positions.
Resonance stabilization within the thiazole ring involves multiple canonical structures that distribute the positive charge across different positions. The presence of both nitrogen and sulfur heteroatoms enables extensive resonance delocalization, contributing to the thermodynamic stability of the ring system. The electron-withdrawing nature of the trifluoromethyl group enhances this stabilization by providing additional driving force for electron delocalization away from the substituted carbon center.
The sulfinic acid group displays unique electronic characteristics resulting from sulfur's ability to expand its valence shell beyond eight electrons. The sulfur-oxygen bonds exhibit significant ionic character with partial double bond contribution from sulfur d-orbital participation. This electronic structure makes sulfinic acids more acidic than their corresponding carboxylic acid analogs, as demonstrated by experimental studies showing enhanced proton dissociation. The combination of these electronic effects creates a molecule with distinctive reactivity patterns and enhanced electrophilic character at specific positions.
Thermodynamic Properties and Phase Behavior
The thermodynamic properties of this compound reflect the influence of strong intermolecular interactions arising from the polar functional groups and the compact molecular structure. The compound exists as a crystalline powder under standard conditions, with a recommended storage temperature of -10 degrees Celsius indicating thermal sensitivity. This low storage temperature requirement suggests potential decomposition pathways at elevated temperatures, consistent with the known instability of sulfinic acids toward disproportionation reactions.
The melting point and boiling point data for this specific compound are not extensively documented in the available literature, likely due to thermal decomposition occurring before normal phase transitions. However, the physical form as a powder indicates a relatively high melting point compared to simple organic compounds of similar molecular weight. The crystalline nature suggests well-ordered intermolecular packing facilitated by hydrogen bonding between sulfinic acid groups and dipole-dipole interactions involving the trifluoromethyl substituents.
Thermal stability analysis indicates that sulfinic acids generally undergo disproportionation reactions at elevated temperatures, converting to sulfonic acids and thiosulfonates. For this compound, this decomposition pathway represents the primary thermal degradation mechanism, with the rate dependent on temperature, concentration, and the presence of catalytic species. The electron-withdrawing trifluoromethyl group may influence the kinetics of this decomposition by altering the electron density at the sulfur center.
Vapor pressure characteristics reflect the polar nature and hydrogen bonding capability of the compound, resulting in relatively low volatility compared to non-polar molecules of similar molecular weight. The presence of both the sulfinic acid hydrogen bond donor and the electronegative fluorine atoms creates multiple sites for intermolecular association, reducing vapor pressure and increasing the energy required for phase transitions.
Solubility Profile and Partition Coefficients
The solubility profile of this compound demonstrates complex behavior resulting from competing hydrophilic and lipophilic molecular regions. The sulfinic acid functional group provides strong hydrogen bonding capability and ionic character upon proton dissociation, promoting solubility in polar protic solvents. Simultaneously, the trifluoromethyl group and thiazole ring contribute hydrophobic character that influences partitioning behavior between aqueous and organic phases.
Experimental data indicates solubility in methanol at concentrations of 0.25 grams per 10 milliliters, producing clear, colorless solutions. This moderate solubility in methanol reflects the balance between hydrogen bonding interactions with the protic solvent and the hydrophobic contributions from the aromatic ring and fluorinated substituent. The clear solution formation suggests complete dissolution without significant aggregation or complex formation under these conditions.
Water solubility characteristics are expected to be influenced by the ionization state of the sulfinic acid group, with enhanced solubility under basic conditions where deprotonation occurs. The acidic nature of sulfinic acids, which are typically more acidic than corresponding carboxylic acids, promotes proton dissociation in aqueous media, creating ionic species with increased hydrophilicity. However, the hydrophobic contributions from the trifluoromethyl group and thiazole ring limit overall aqueous solubility compared to simple ionic compounds.
Partition coefficient determination between octanol and water phases would provide quantitative measures of lipophilicity, though specific experimental values for this compound are not available in the current literature. The presence of the highly electronegative trifluoromethyl group creates a significant dipole moment that affects partitioning behavior, while the sulfinic acid group contributes both hydrogen bonding and potential ionic character depending on solution pH conditions.
| Physical Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 217.19 g/mol | Standard conditions |
| Physical Form | Powder | Room temperature |
| Storage Temperature | -10°C | Recommended |
| Purity | 95% | Commercial grade |
| Methanol Solubility | 0.25 g/10 mL | Clear, colorless |
The solubility in other organic solvents likely follows predictable patterns based on polarity and hydrogen bonding capability. Aprotic polar solvents such as dimethyl sulfoxide and dimethylformamide should provide good solvation through dipole-dipole interactions and coordination to the sulfur center. Non-polar solvents would exhibit limited solubility due to the polar nature of both the sulfinic acid group and the trifluoromethyl substituent, though some dissolution might occur through aromatic interactions with the thiazole ring system.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-4-sulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO2S2/c5-4(6,7)3-8-2(1-11-3)12(9)10/h1H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUDIVZNTSVUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)S(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-thiazole-4-sulfinic acid typically involves the introduction of the trifluoromethyl group into the thiazole ring. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfinic acid group (–SO₂H) participates in nucleophilic substitutions under controlled conditions:
Key reactions :
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Thioether formation : Reacts with thiols (RSH) in acidic media to form thiosulfinate intermediates, which can further oxidize to disulfides. For example, reactions with 2-mercaptoethanol yield 2-((5-(trifluoromethyl)thiazol-4-yl)sulfinyl)ethanol .
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Amine substitution : Reacts with primary amines (RNH₂) via deprotonation to produce sulfonamides. Ethylenediamine derivatives form stable bis-sulfonamide complexes .
Conditions :
-
Solvents: Methanol/water mixtures (pH 7.2)
-
Catalysts: p-Toluenesulfonic acid (for thiol reactions)
-
Temperature: 25–40°C
Product stability : Sulfonamide derivatives show enhanced thermal stability (decomposition >200°C) compared to the parent compound .
Oxidation and Reduction Pathways
The sulfinic acid group undergoes redox transformations:
Mechanistic insights :
-
Oxidation follows a radical pathway, with peroxide attacking the sulfur center .
-
Reduction involves borohydride-mediated cleavage of the S–O bond .
Electrophilic Aromatic Substitution
The thiazole ring undergoes limited electrophilic substitution due to the electron-withdrawing trifluoromethyl group:
Observed reactions :
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the 5-position, yielding 5-nitro-2-(trifluoromethyl)-1,3-thiazole-4-sulfinic acid (45% yield) .
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Halogenation : Iodine/AgOTf in DCM substitutes the 5-position with iodine (52% yield).
Substituent effects :
-
Tr
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
The compound serves as a crucial building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of synthesized compounds, making it valuable in the development of pharmaceuticals and agrochemicals. Researchers utilize this compound to create derivatives that exhibit enhanced biological activities or improved chemical properties .
Synthesis of Novel Compounds
Recent studies have reported the synthesis of various thiazole derivatives using 2-(Trifluoromethyl)-1,3-thiazole-4-sulfinic acid as a starting material. For instance, it has been employed in the synthesis of thiazole-integrated pyrrolidin-2-one analogues, which have shown promising anticonvulsant properties . The compound's unique sulfinic acid functionality allows for diverse reactions, leading to a range of novel thiazole compounds with potential applications in medicinal chemistry.
Biological Applications
Enzyme Interaction Studies
In biological research, this compound is used to study enzyme interactions. Its structural characteristics allow it to act as an inhibitor in various biochemical pathways. This property is particularly useful in drug discovery processes where understanding enzyme kinetics and inhibition is critical .
Antimicrobial and Anticancer Activity
Research has indicated that thiazole derivatives synthesized from this compound exhibit significant antimicrobial and anticancer activities. For example, certain derivatives have shown selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. These findings suggest potential therapeutic applications in oncology .
Medicinal Chemistry
Therapeutic Agent Development
Ongoing research is exploring the potential of this compound as a therapeutic agent. Its ability to modulate specific biochemical pathways makes it a candidate for treating diseases that require targeted intervention. Studies are focused on optimizing its structure to enhance efficacy and reduce toxicity .
Case Studies
Several case studies highlight the compound's effectiveness in medicinal applications:
- Anticonvulsant Activity: A series of thiazole derivatives derived from this compound demonstrated significant anticonvulsant effects in animal models, indicating its potential for treating epilepsy .
- Antimicrobial Efficacy: Thiazole derivatives have been tested against various bacterial strains, showing promising results that could lead to new antimicrobial treatments .
Industrial Applications
Specialty Chemicals Production
In industry, this compound is utilized in the production of specialty chemicals. Its unique properties enable the formulation of materials with enhanced stability and reactivity. This application is particularly relevant in sectors requiring high-performance chemicals for coatings, adhesives, and other industrial products .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for complex molecules; synthesis of novel thiazole derivatives |
| Biological Studies | Enzyme interaction studies; potential inhibitor in biochemical pathways |
| Medicinal Chemistry | Development of therapeutic agents; case studies on anticonvulsant and antimicrobial activity |
| Industrial Use | Production of specialty chemicals with enhanced properties |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole-4-sulfinic acid involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The sulfinic acid group can participate in redox reactions, influencing the overall biochemical pathways involved .
Comparison with Similar Compounds
Functional Group Variations
The following table compares key structural and functional differences:
Reactivity and Stability
- Sulfinic Acid vs. Carboxylic Acid : The sulfinic acid group (-SO₂H) is less acidic (pKa ~1-2) than carboxylic acid (-COOH, pKa ~4-5) but more nucleophilic, enabling participation in redox reactions and metal coordination .
- Sulfinic Acid vs. Sulfonyl Groups : Sulfonyl derivatives (e.g., -SO₂CH₃ in ) exhibit higher stability but lower reactivity compared to sulfinic acids, making them suitable for persistent agrochemicals .
- Trifluoromethyl Effects : The -CF₃ group in all analogs enhances electron-withdrawing properties, improving resistance to metabolic degradation .
Biological Activity
2-(Trifluoromethyl)-1,3-thiazole-4-sulfinic acid (CAS No. 2155852-55-2) is a compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring with a trifluoromethyl group and a sulfinic acid moiety, which contributes to its unique chemical reactivity and biological properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may act as an enzyme inhibitor, potentially binding to active sites and preventing substrate interactions. Research is ongoing to elucidate the exact biochemical pathways influenced by this compound .
Anticonvulsant Properties
Thiazole derivatives have been explored for their anticonvulsant potential. In related studies, compounds containing thiazole moieties demonstrated promising results in reducing seizure activity in animal models. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticonvulsant efficacy .
Case Study 1: Anticonvulsant Activity
In a study examining various thiazole derivatives, one compound exhibited over 95% anticonvulsant activity at low doses when tested in audiogenic seizure models. This study highlights the potential of thiazole-containing compounds in treating epilepsy .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of lactate dehydrogenase (LDH) by thiazole-based compounds. Compounds similar to this compound showed low nanomolar inhibition of LDHA and LDHB, suggesting that modifications to the thiazole framework could yield potent LDH inhibitors .
Applications in Drug Discovery
Given its unique structure and biological properties, this compound is being investigated as a lead compound in drug discovery. Its potential applications include:
- Pharmaceutical Development : As a building block for synthesizing more complex molecules with therapeutic potential.
- Biochemical Research : To study enzyme interactions and pathways relevant to disease mechanisms.
- Agricultural Chemistry : Potential use in developing agrochemicals due to its unique reactivity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazole Derivative A | Substituted thiazole ring | Antimicrobial |
| Thiazole Derivative B | Fluorinated side chains | Anticonvulsant |
| This compound | Trifluoromethyl & sulfinic acid | Potential enzyme inhibitor |
Q & A
Basic Research Question
- NMR : NMR detects trifluoromethyl groups (δ −60 to −70 ppm), while NMR identifies sulfinic acid protons (δ 10–12 ppm, broad) and thiazole protons (δ 7.5–8.5 ppm).
- IR : Strong absorption at 1040–1100 cm (S=O stretching) confirms sulfinic acid functionality.
- LC-MS : High-resolution LC-ESI-QFT (e.g., m/z 248.05 [M+H]) with retention time calibration ensures molecular identity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) monitor purity (>95%) and detect sulfone/sulfonic acid impurities .
What strategies resolve contradictory data on the stability of this compound under varying pH?
Advanced Research Question
Contradictions arise from competing oxidation (to sulfonic acid) and disproportionation reactions. Methodological approaches include:
- pH-controlled stability assays : At pH 2–4 (acidic), sulfinic acid is stable; at pH >7, rapid oxidation occurs. Use buffered solutions (e.g., phosphate, citrate) and monitor via UV-Vis (λ = 270 nm) over 24 hours .
- Radical scavengers : Add 1 mM BHT (butylated hydroxytoluene) to suppress autoxidation in aqueous media.
- Low-temperature storage : Store at −20°C under argon to extend shelf life. Data normalization against internal standards (e.g., 4-nitrobenzoic acid) improves reproducibility .
How do computational models predict the reactivity of this compound in electrophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) reveal:
- Electrophilic sites : The C-5 position of the thiazole ring has the highest Fukui electrophilicity index (f = 0.12), favoring halogenation or nitration.
- Sulfinic acid moiety : The –SOH group withdraws electron density, reducing reactivity at C-4. Solvent effects (e.g., DMSO vs. THF) modulate activation energies by 5–10 kcal/mol .
- Validation : Compare computed transition states with experimental kinetic data (e.g., rate constants for bromination at C-5).
What challenges arise in crystallizing this compound, and how can crystallization be optimized for X-ray studies?
Advanced Research Question
Challenges include hygroscopicity and polymorphism. Optimization strategies:
- Solvent screening : Use mixed solvents (e.g., ethanol/water) to reduce polarity. Slow evaporation at 4°C yields single crystals.
- Additives : 5% dimethyl sulfoxide (DMSO) improves crystal lattice packing.
- Cryoprotection : Flash-cool crystals in liquid N with 25% glycerol for SHELX refinement (monoclinic space group P2/c, Z = 4) .
How does the trifluoromethyl group influence the acidity and redox behavior of the sulfinic acid moiety?
Basic Research Question
The electron-withdrawing trifluoromethyl group increases sulfinic acid acidity (pKa ≈ 1.5–2.0 vs. ~2.5 for non-fluorinated analogs). Cyclic voltammetry in acetonitrile shows:
- Oxidation peak : +1.2 V (vs. Ag/AgCl) for sulfinic acid → sulfonyl radical.
- Reduction peak : −0.8 V for trifluoromethyl group stabilization.
The CF group also slows autoxidation by 30% compared to methyl-substituted analogs .
What analytical methods distinguish this compound from its sulfone or sulfonic acid derivatives?
Basic Research Question
- TLC : R values on silica gel (ethyl acetate/hexane 1:1): sulfinic acid (0.3), sulfone (0.6), sulfonic acid (0.1).
- MALDI-TOF : Sulfinic acid ([M+H] = 248.05), sulfone ([M+H] = 264.05), sulfonic acid ([M+H] = 280.04).
- XPS : Sulfur binding energies: sulfinic acid (167–168 eV), sulfone (169–170 eV), sulfonic acid (171–172 eV) .
What role does this compound play in modulating enzyme inhibition kinetics?
Advanced Research Question
Preliminary studies suggest competitive inhibition of cyclooxygenase-2 (COX-2) with K = 12 ± 2 μM. Methods:
- Enzyme assays : Monitor prostaglandin E production via ELISA after pre-incubation with inhibitor (0–100 μM).
- Docking simulations (AutoDock Vina) : The sulfinic acid group forms hydrogen bonds with Arg120 and Tyr355 of COX-2.
- Selectivity testing : Compare IC values against COX-1 (>100 μM) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
